2-bromo-N-(3-ethylphenyl)butanamide
Description
Systematic IUPAC Nomenclature and Common Academic Identifiers
The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is identified as a butanamide. A bromine atom is located on the second carbon of the butanamide chain, hence "2-bromo". The nitrogen atom of the amide is substituted with a 3-ethylphenyl group, leading to the prefix "N-(3-ethylphenyl)". Combining these components gives the full systematic name: 2-bromo-N-(3-ethylphenyl)butanamide .
While this compound is specifically defined by its name, it may not be widely cataloged in all chemical databases. Identifiers are typically assigned upon synthesis and reporting in chemical literature or patents.
| Identifier Type | Identifier |
| Systematic IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆BrNO |
| InChI Key | (Specific key not publicly available) |
| CAS Number | (Not publicly available) |
Detailed Two-Dimensional and Three-Dimensional Structural Representations
Two-Dimensional (2D) Structure: The 2D structure of this compound illustrates the connectivity of the atoms. The molecule consists of a four-carbon butanamide chain. The second carbon atom (C2, also known as the alpha-carbon) is bonded to a bromine atom. The nitrogen atom of the amide group is bonded to a benzene ring, which has an ethyl group at the meta (3) position.
Image: A 2D chemical structure diagram of this compound, showing the butanamide backbone, the bromine atom at the second position, and the N-linked 3-ethylphenyl group.
Three-Dimensional (3D) Structure: In a three-dimensional representation, the molecule exhibits specific geometries around its key atoms. The alpha-carbon (C2) is sp³ hybridized and has a tetrahedral geometry. The amide functional group has a trigonal planar geometry around both the carbonyl carbon and the nitrogen atom due to resonance, which imparts a partial double bond character to the C-N bond. The phenyl ring is planar, with the ethyl group substituent extending from it.
Stereochemical Considerations and Chiral Centers
The presence of a stereocenter in this compound gives rise to stereoisomerism.
A chiral center is an atom, typically carbon, that is attached to four different groups. In this molecule, the alpha-carbon (C2) of the butanamide chain is a chiral center. The four distinct groups attached to this carbon are:
A bromine atom (-Br)
A hydrogen atom (-H)
An ethyl group (-CH₂CH₃)
An N-(3-ethylphenyl)carboxamide group (-C(=O)NH(C₆H₄)CH₂CH₃)
The presence of this single chiral center means that the molecule can exist as a pair of enantiomers. masterorganicchemistry.comlibretexts.orgstudy.com
The absolute configuration of the chiral center can be designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itopenochem.orgvanderbilt.eduvanderbilt.eduaklectures.com
The assignment of priorities to the groups attached to the alpha-carbon is as follows:
-Br (highest atomic number, Z=35) - Priority 1
-C(=O)NH(3-ethylphenyl) (the carbon is bonded to an oxygen (treated as two bonds to oxygen due to the double bond) and a nitrogen) - Priority 2
-CH₂CH₃ (the carbon is bonded to another carbon and two hydrogens) - Priority 3
-H (lowest atomic number, Z=1) - Priority 4
To determine the configuration, the molecule is oriented so that the lowest priority group (-H) points away from the viewer. If the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, the configuration is R. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org If the sequence is counter-clockwise, the configuration is S. masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org Therefore, the compound can exist as (R)-2-bromo-N-(3-ethylphenyl)butanamide and (S)-2-bromo-N-(3-ethylphenyl)butanamide.
| Group Attached to Alpha-Carbon | Priority | Reasoning |
| -Br | 1 | Highest atomic number of the directly attached atom. |
| -C(=O)NH(3-ethylphenyl) | 2 | Carbon is attached to oxygen and nitrogen. |
| -CH₂CH₃ | 3 | Carbon is attached to another carbon. |
| -H | 4 | Lowest atomic number of the directly attached atom. |
Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. This compound has several bonds around which rotation can occur, leading to different conformations.
Rotation around C-C bonds: The ethyl group and the butanamide backbone have C-C single bonds. Rotation around these bonds leads to different staggered and eclipsed conformations, such as anti and gauche arrangements.
Rotation around the Amide C-N bond: The C-N bond in the amide group has a significant partial double bond character due to resonance. This restricts free rotation, leading to the possibility of distinct cis and trans isomers (also known as E/Z isomers). mdpi.com In N-substituted amides, these conformers can be stable enough to be observed separately, for instance, by NMR spectroscopy. mdpi.com The relative stability of the cis and trans conformers is influenced by steric hindrance between the substituents on the carbonyl carbon and the nitrogen atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(3-ethylphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9-6-5-7-10(8-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIPYYCDXBKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292391 | |
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-43-9 | |
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Bromo N 3 Ethylphenyl Butanamide
Overview of Amide Bond Formation Approaches
The formation of the amide linkage between the 3-ethylaniline (B1664132) moiety and the butanoyl group is a critical step in the synthesis. Amide bonds are fundamental in organic chemistry, and numerous methods have been developed for their construction. chemrxiv.orgcore.ac.ukd-nb.info These methods often involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Condensation Reactions with Carboxylic Acid Derivatives and Amines
Amidation can be achieved by reacting an amine with a variety of carboxylic acid derivatives. chemrxiv.org While direct condensation of a carboxylic acid and an amine is possible, it typically requires high temperatures and catalysts, such as boric acid or Lewis acids like TiCl₄, to drive the reaction by removing water. d-nb.infonih.gov A more common and efficient laboratory-scale approach is the use of activated carboxylic acid derivatives, which react readily with amines under milder conditions. These activated forms include acyl halides, anhydrides, and esters. chemrxiv.org The reaction involves the nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide.
Use of Acyl Halides (e.g., Butanoyl Chloride, 2-Bromobutanoyl Chloride)
The use of acyl halides, particularly acyl chlorides, is a highly effective and widely used method for amide synthesis due to their high reactivity. This approach, often referred to as the Schotten-Baumann reaction, typically involves reacting the acyl chloride with the amine in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. core.ac.ukaskfilo.com
Two primary pathways utilizing acyl halides can be envisioned for the synthesis of 2-bromo-N-(3-ethylphenyl)butanamide:
Pathway A: Acylation followed by Bromination: In this sequence, 3-ethylaniline is first acylated using butanoyl chloride. The reaction is generally carried out in an inert solvent with a base, such as pyridine or triethylamine, to scavenge the HCl formed. askfilo.com This produces the intermediate N-(3-ethylphenyl)butanamide, which is then subjected to a separate alpha-halogenation step.
Pathway B: Direct Acylation with a Brominated Acyl Halide: This more direct route involves the reaction of 3-ethylaniline with 2-bromobutanoyl chloride. nih.gov This one-step method directly installs both the butanamide chain and the alpha-bromine atom. The reaction conditions are similar to those for Pathway A, requiring a base and an appropriate solvent.
The choice between these pathways may depend on the availability and stability of the starting materials, as 2-bromobutanoyl chloride is a more specialized reagent than butanoyl chloride. nih.gov
| Reagent 1 | Reagent 2 | Base (Example) | Product |
| 3-Ethylaniline | Butanoyl Chloride | Pyridine | N-(3-ethylphenyl)butanamide |
| 3-Ethylaniline | 2-Bromobutanoyl Chloride | Triethylamine | This compound |
Alpha-Halogenation Methodologies
If the synthesis proceeds via the N-(3-ethylphenyl)butanamide intermediate, the next critical step is the selective introduction of a bromine atom at the alpha-position (the carbon atom adjacent to the carbonyl group).
Direct Bromination of Butanamide Precursors (e.g., N-(3-ethylphenyl)butanamide)
The alpha-position of carbonyl compounds, including amides, can be halogenated under acidic conditions. The reaction proceeds through an enol or enolate intermediate. For amides, acid-catalyzed halogenation can be used to form the α-halo amide. The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the alpha-protons. A subsequent deprotonation forms an enol intermediate, which then attacks molecular bromine (Br₂). However, direct bromination with Br₂ can sometimes lead to side reactions or polybromination, and the generation of HBr requires careful control of the reaction conditions.
Use of N-Bromosuccinimide (NBS) in Halogenation Reactions
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for selective brominations, including the alpha-bromination of carbonyl derivatives. organic-chemistry.orgwikipedia.org It is often preferred over liquid bromine because it is a crystalline solid that is easier and safer to handle, and it provides a low, constant concentration of Br₂ during the reaction, which can improve selectivity. wikipedia.org
The α-bromination of carbonyl compounds with NBS can be initiated by either radical initiators or acid catalysis. wikipedia.org For the bromination of an amide precursor like N-(3-ethylphenyl)butanamide, an acid-catalyzed pathway is typically employed. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and minimal side products. wikipedia.org The reaction can be catalyzed by acids such as p-toluenesulfonic acid, sometimes under microwave irradiation to enhance reaction rates. researchgate.net
| Brominating Agent | Catalyst/Initiator | Typical Conditions | Key Features |
| Elemental Bromine (Br₂) | Acid (e.g., HBr) | Inert solvent | Can be difficult to control; generates HBr byproduct. |
| N-Bromosuccinimide (NBS) | Acid or Radical Initiator | CCl₄, Acetonitrile (B52724) | Milder, more selective, easier to handle solid reagent. wikipedia.orgcdnsciencepub.comresearchgate.net |
Alternative Synthetic Pathways
Beyond the primary methods involving acyl halides and subsequent halogenation, other synthetic strategies could be adapted for the formation of this compound. One alternative involves the use of different coupling reagents for the initial amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple butanoic acid with 3-ethylaniline, which would then be followed by alpha-bromination as described above.
Another potential route could involve the Hell-Volhard-Zelinsky reaction on butanoic acid to first synthesize 2-bromobutanoic acid. This intermediate could then be converted to its corresponding acyl chloride (2-bromobutanoyl chloride) using a reagent like thionyl chloride (SOCl₂) before being reacted with 3-ethylaniline. This multi-step process provides an alternative to the direct purchase or synthesis of 2-bromobutanoyl chloride.
Nucleophilic Substitution Reactions involving Brominated Precursors
A primary and widely utilized method for forming the amide linkage is through nucleophilic acyl substitution. libretexts.org This reaction typically involves the coupling of an amine with a carboxylic acid derivative. In the context of this compound, this would involve the reaction of 3-ethylaniline with a derivative of 2-bromobutanoic acid.
To facilitate this reaction under milder conditions, the carboxylic acid is often converted into a more reactive species, such as an acyl halide (e.g., acid chloride) or an acid anhydride. masterorganicchemistry.com The use of an acid chloride, for instance, readily reacts with the amine nucleophile to form the desired amide. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl halide, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the halide as a leaving group and forming the stable amide bond. While amides are relatively unreactive towards further nucleophilic acyl substitution, they can be hydrolyzed back to a carboxylic acid and an amine under acidic or basic conditions. libretexts.org
It is also possible to directly react a carboxylic acid and an amine, though this often requires more severe reaction conditions. libretexts.org Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid for nucleophilic attack by the amine. masterorganicchemistry.com
Transition-Metal Catalyzed Approaches for Amine Synthesis (Relevant for precursors)
While not directly forming the amide bond in this specific compound, transition-metal catalysis plays a crucial role in the synthesis of the precursor amine, 3-ethylaniline, and in broader amide synthesis methodologies. Palladium-catalyzed cross-coupling reactions, for example, have become fundamental in forming C-N bonds. nih.gov
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction used to form aryl amines from aryl halides or triflates and primary or secondary amines. acs.org This methodology could be relevant for the synthesis of precursors to 3-ethylaniline. These reactions typically involve a catalytic cycle of oxidative addition, ligand substitution, and reductive elimination. acs.org
Furthermore, palladium catalysts are employed in the synthesis of N-arylated carbazoles from anilines and cyclic diaryliodonium salts. nih.gov While the direct application to this compound synthesis is not specified, these methods highlight the versatility of transition metals in forming C-N bonds, which are integral to the synthesis of the amine precursor. nih.gov
Precursor Synthesis and Reactivity
The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors: 3-ethylaniline and a derivative of 2-bromobutanoic acid.
Synthesis of 3-Ethylaniline Derivatives
3-Ethylaniline can be synthesized from benzene through a multi-step process. quora.comchegg.com A common route involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid like aluminum chloride to form acetophenone. Nitration of acetophenone then yields 3-nitroacetophenone. Subsequent catalytic reduction of both the nitro and keto groups can produce 3-ethylaniline. quora.com
Alternatively, benzene can be nitrated to form nitrobenzene, followed by a Friedel-Crafts alkylation with ethyl chloride to give m-ethyl-nitrobenzene. The nitro group is then reduced to an amine to yield 3-ethylaniline. quora.com
The reactivity of 3-ethylaniline is characteristic of an aromatic amine. The amino group is a nucleophile and can participate in reactions such as acylation to form amides. nih.gov It is a key reagent in the synthesis of various biologically active compounds, including histone deacetylase (HDAC) inhibitors. chemicalbook.com
Synthesis of 2-Bromobutanoic Acid or its Derivatives
2-Bromobutanoic acid, also known as 2-bromobutyric acid, is typically synthesized by the bromination of butanoic acid. innospk.comwikipedia.org The Hell-Volhard-Zelinsky reaction is a classic method for this transformation, where butanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus. wikipedia.orgbrainly.in This reaction introduces a bromine atom at the alpha-position of the carboxylic acid. innospk.combrainly.in
The presence of the bromine atom makes 2-bromobutanoic acid a valuable intermediate for further synthetic modifications. solubilityofthings.com For the synthesis of this compound, 2-bromobutanoic acid is often converted to a more reactive derivative, such as 2-bromobutanoyl chloride. cymitquimica.com This can be achieved by reacting 2-bromobutanoic acid with a chlorinating agent like thionyl chloride. lookchem.com 2-Bromobutanoyl chloride is a potent electrophile and readily reacts with nucleophiles like 3-ethylaniline to form the desired amide. cymitquimica.com
Purification and Yield Optimization Strategies
The final stage of the synthesis involves the purification of the crude product and optimization of the reaction yield.
Common purification techniques for amides include recrystallization and chromatography. researchgate.net Recrystallization is often a preferred method, where the crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. researchgate.net Solvents like ethanol, acetone, and acetonitrile are often suitable for the recrystallization of amides. researchgate.net
Yield optimization in amidation reactions can be achieved by carefully controlling reaction conditions. researchgate.net This includes the choice of solvent, temperature, and catalyst. For nucleophilic acyl substitution reactions, the use of a suitable base to neutralize the acid byproduct can drive the reaction to completion. masterorganicchemistry.com In transition-metal catalyzed reactions, the choice of ligand and catalyst loading are critical factors in maximizing the yield. nih.gov
The table below summarizes various amidation reaction conditions and their impact on yield, illustrating the importance of optimization.
| Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| SOCl₂ | DIPEA | Dichloromethane | 0 to 25 | 56 |
| HBTU | DIPEA | Dichloromethane | 0 to 25 | 76 |
| PyBOP | DIPEA | Acetonitrile | 0 to 25 | 76 |
| DCC | DMAP | Dichloromethane | Not specified | 74 |
| i-BuOC(O)Cl | Not specified | Not specified | Not specified | Not specified |
| (Boc)₂O | Not specified | Not specified | Not specified | 68 |
| H-Montmorillonite | None | None | 110 | 46-99 |
This table presents a compilation of data from various sources to illustrate the optimization of amidation reactions and does not represent a single experimental study. acs.orgmdpi.com
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Advanced Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. While specific experimental IR data for 2-bromo-N-(3-ethylphenyl)butanamide is not widely available in public literature, the expected characteristic absorption bands can be predicted based on its structure and data from analogous compounds. The key functional groups in this compound are the secondary amide, the aromatic ring, the alkyl chain, and the carbon-bromine bond.
The IR spectrum would be expected to show the following significant peaks:
N-H Stretching: A sharp absorption band is anticipated in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
C=O Stretching (Amide I): A strong, prominent absorption band is expected between 1630 cm⁻¹ and 1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.
N-H Bending (Amide II): Another characteristic band for secondary amides, the N-H bend, should appear in the range of 1510-1570 cm⁻¹.
Aromatic C=C Stretching: The presence of the 3-ethylphenyl group would result in one or more absorption bands in the 1450-1600 cm⁻¹ region, indicative of carbon-carbon stretching vibrations within the aromatic ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and butyl groups will show strong absorptions in the 2850-2960 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond typically produces a stretching vibration in the fingerprint region of the spectrum, usually between 500 and 690 cm⁻¹.
The precise positions of these bands can be influenced by the electronic environment and conformation of the molecule.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3300-3500 | Sharp, Medium |
| C-H Stretch (Aromatic) | >3000 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C=O Stretch (Amide I) | 1630-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of this compound and for its quantitative analysis in various matrices. A reversed-phase HPLC method would be the most common approach for a compound of this nature.
A typical HPLC method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the aromatic ring and alkyl chain, this compound is expected to be a relatively nonpolar compound, and thus it would be well-retained on a C18 column.
Method parameters that would need to be optimized include:
Mobile Phase Composition: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water would be suitable. The exact ratio would be adjusted to achieve a good retention time and peak shape.
Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min.
Column Temperature: The column is often maintained at a constant temperature, for instance, 25 °C or 30 °C, to ensure reproducible retention times.
Detection Wavelength: A UV detector would be appropriate for this compound due to the presence of the phenyl group. The detection wavelength would be set at the absorbance maximum of the compound, likely in the range of 200-280 nm, to ensure high sensitivity.
Purity analysis by HPLC would involve identifying the main peak corresponding to this compound and quantifying any impurity peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 2: General High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector | UV-Vis |
| Detection Wavelength | ~254 nm (to be optimized) |
| Injection Volume | 10-20 µL |
Other Advanced Techniques (e.g., X-ray Crystallography for analogous structures)
While a crystal structure for this compound is not publicly documented, X-ray crystallography is a powerful technique that could provide definitive information about its three-dimensional molecular structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
The planarity of the amide group.
The rotational angles around the C-N bond and the C-C bonds of the butyl chain.
The orientation of the 3-ethylphenyl group relative to the rest of the molecule.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and C=O groups.
Such structural details are invaluable for understanding the molecule's physical properties and for computational modeling studies. The insights gained from the crystal structures of similar molecules, such as N'-acetyl-N'-phenyl-2-naphthohydrazide, highlight the importance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure. eurjchem.comresearchgate.net
Other advanced analytical techniques that could be applied for the characterization of this compound include:
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for elucidating the detailed connectivity of atoms in the molecule, confirming the structure, and assessing purity.
These techniques, in combination, provide a comprehensive characterization of the chemical compound this compound.
Mechanistic Organic Chemistry of 2 Bromo N 3 Ethylphenyl Butanamide and Its Analogues
Reaction Kinetics and Mechanisms of Formation
The synthesis of 2-bromo-N-(3-ethylphenyl)butanamide involves two primary transformations: the formation of an amide bond and the selective bromination at the alpha-position to the carbonyl group. Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and maximizing yields.
Detailed Analysis of Amidation Mechanism
The formation of the amide linkage in this compound typically proceeds through the reaction of a 2-bromobutyryl halide (e.g., 2-bromobutyryl chloride) with 3-ethylaniline (B1664132). This reaction is a classic example of nucleophilic acyl substitution.
The mechanism commences with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-ethylaniline at the electrophilic carbonyl carbon of the 2-bromobutyryl halide. This initial attack results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbon-oxygen double bond and the expulsion of the halide ion as a leaving group. A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the stable amide product and a hydrohalic acid. The kinetics of this reaction are typically second-order, being first-order in both the amine and the acyl halide.
Factors influencing the rate of amidation include the nature of the solvent, the presence of a base to neutralize the generated acid, and the steric and electronic properties of both reactants. Electron-donating groups on the aniline (B41778) would be expected to increase its nucleophilicity and accelerate the reaction, while sterically bulky groups on either reactant could hinder the approach of the nucleophile.
Mechanistic Insights into Alpha-Bromination
The introduction of the bromine atom at the alpha-carbon of a butanamide derivative is commonly achieved through a process known as alpha-halogenation. While direct bromination of amides can be challenging, the Hell-Volhard-Zelinskii (HVZ) reaction provides a well-established method for the α-bromination of carboxylic acids, which can then be converted to the corresponding amide. libretexts.org
The HVZ reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The mechanism begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. libretexts.org This acyl bromide is crucial as it can readily enolize. libretexts.org Acid catalysis, provided by the HBr generated in situ, facilitates the tautomerization of the acyl bromide to its enol form. libretexts.orgmasterorganicchemistry.com The electron-rich enol then acts as a nucleophile, attacking a molecule of Br₂, which leads to the formation of the α-bromo acyl bromide and a bromide ion. masterorganicchemistry.com Finally, the α-bromo acyl bromide can be converted to the desired α-bromo amide by reaction with the appropriate amine, in this case, 3-ethylaniline.
Alternatively, α-bromination can be achieved on the pre-formed amide using reagents like N-bromosuccinimide (NBS) under acidic conditions. nih.gov The mechanism is believed to proceed via the enol or enolate form of the amide. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-protons. masterorganicchemistry.comyoutube.com Subsequent deprotonation leads to the formation of the enol, which then attacks the electrophilic bromine of NBS. masterorganicchemistry.com
| Reagent | Role in Alpha-Bromination |
| PBr₃/Br₂ (HVZ reaction) | Converts carboxylic acid to acyl bromide, which then enolizes and reacts with Br₂. libretexts.org |
| N-Bromosuccinimide (NBS) | Provides an electrophilic source of bromine for reaction with the amide enol or enolate. nih.gov |
Reactivity of the Bromine Moiety
The bromine atom at the alpha-position of this compound is a key functional group that dictates much of its reactivity. Its presence renders the α-carbon electrophilic and susceptible to attack by various nucleophiles.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The α-carbon in 2-bromo-N-aryl amides is activated towards nucleophilic substitution, primarily proceeding through an Sₙ2 mechanism. tiktok.com The rate of these reactions is significantly enhanced compared to simple alkyl bromides due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state. libretexts.org
A variety of nucleophiles can displace the bromide ion, leading to a diverse range of α-functionalized amides. researchgate.net For instance, reaction with hydroxide (B78521) ions can yield α-hydroxy amides, while reaction with amines can produce α-amino amides. libretexts.org The stereochemistry of these reactions typically proceeds with inversion of configuration at the α-carbon, a hallmark of the Sₙ2 pathway. tiktok.com
The nature of the nucleophile, the solvent, and the presence of any catalysts can influence the outcome and rate of the substitution. For example, the use of silver salts can sometimes promote substitution with retention of configuration, suggesting a more complex mechanism involving coordination to the bromine atom. researchgate.net
| Nucleophile | Product of Substitution |
| Hydroxide (OH⁻) | α-Hydroxy amide |
| Amines (R-NH₂) | α-Amino amide |
| Thiolates (RS⁻) | α-Thioether amide |
| Cyanide (CN⁻) | α-Cyano amide |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated amide. youtube.com This reaction typically follows an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from the β-carbon, and the bromide ion is simultaneously expelled. scribd.com
The regioselectivity of the elimination (in cases where different β-protons are available) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. The stereochemistry of the resulting double bond is also a key consideration, with the anti-periplanar arrangement of the proton and the leaving group in the transition state being a determining factor.
Reactivity of the Amide Linkage
The amide bond in this compound is a relatively stable functional group due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. However, it can undergo reactions under specific conditions.
Hydrolysis of the amide bond can occur under either acidic or basic conditions, typically requiring heat. youtube.com Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com Subsequent proton transfers and elimination of the amine lead to the formation of the corresponding carboxylic acid and the protonated amine. youtube.com
Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. youtube.com The collapse of this intermediate expels the amide anion, which is a poor leaving group. Therefore, this step is often followed by a proton transfer from the initially formed carboxylic acid to the amide anion, resulting in a carboxylate salt and the free amine. youtube.com
It is important to note that under certain conditions, the reactivity of the bromine moiety can influence the stability of the amide linkage. For instance, intramolecular reactions, where the amide nitrogen or oxygen acts as a nucleophile to displace the α-bromo group, can lead to the formation of heterocyclic structures like aziridinones or oxazolidinones, although these are generally less common for N-aryl amides.
Hydrolysis Pathways
The hydrolysis of α-bromoamides like this compound can proceed through several mechanistic pathways, primarily dependent on the pH of the medium and the structure of the substrate. The key reaction is the nucleophilic substitution of the bromine atom by a water molecule or a hydroxide ion, leading to the formation of the corresponding α-hydroxyamide. Concurrently, hydrolysis of the amide bond itself can occur, yielding a carboxylic acid and an amine. rsc.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes the amine a better leaving group, resulting in the cleavage of the C-N bond to form a carboxylic acid and the corresponding protonated amine. rsc.org The α-bromo substituent can also be hydrolyzed, likely following an SN1 or SN2 mechanism. The SN1 pathway would involve the formation of a secondary carbocation, which can be stabilized by the adjacent carbonyl group. The SN2 pathway would involve a direct backside attack by water on the carbon bearing the bromine atom. acs.org
In basic media, the hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate can expel the amide anion, which is a poor leaving group. However, this is often followed by an irreversible acid-base reaction between the resulting carboxylic acid and the strongly basic amide anion. msudenver.edu Alternatively, the hydroxide ion can displace the bromide ion via an SN2 mechanism. The rate of this reaction is influenced by the steric hindrance around the α-carbon. rsc.org
Neighboring group participation (NGP) by the amide functionality can also play a significant role in the hydrolysis of the C-Br bond. dalalinstitute.comlibretexts.org The lone pair of electrons on the amide nitrogen or the carbonyl oxygen can attack the α-carbon intramolecularly, displacing the bromide ion and forming a cyclic intermediate (e.g., an aziridinone (B14675917) or an oxazolone (B7731731) derivative). This intermediate is then opened by an external nucleophile, such as water, often leading to retention of stereochemistry. dalalinstitute.cominflibnet.ac.in The rate enhancement due to NGP can be substantial compared to analogous systems where such participation is not possible. wikipedia.org
The hydrolysis rates of related haloacetamides have been shown to follow second-order kinetics and increase with the number of halogen substituents on the α-carbon. nih.gov For instance, the rate of hydrolysis of brominated acetamides is generally faster than their chlorinated counterparts. nih.govnih.gov
Table 1: Postulated Hydrolysis Products of this compound
| Reactant | Conditions | Major Products |
| This compound | Acidic (H₃O⁺) | 2-Hydroxy-N-(3-ethylphenyl)butanamide, Butanoic acid, 3-Ethylaniline |
| This compound | Basic (OH⁻) | 2-Hydroxy-N-(3-ethylphenyl)butanamide, Butanoate, 3-Ethylaniline |
This table is based on general principles of amide and α-haloamide hydrolysis.
N-Alkylation and N-Acylation Reactions
N-Alkylation
The N-alkylation of secondary amides like this compound is generally challenging due to the decreased nucleophilicity of the amide nitrogen compared to amines. The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group. mdpi.com Consequently, strong bases are often required to deprotonate the amide, forming a more nucleophilic amidate anion, which can then react with an alkylating agent (e.g., an alkyl halide). ssau.ru Common bases used for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH) under phase-transfer catalysis conditions. mdpi.commdpi.com
The reaction typically follows an SN2 mechanism, where the amidate anion acts as the nucleophile. The rate of the reaction is therefore sensitive to the steric hindrance of both the amide and the alkylating agent. wikipedia.org For this compound, the ethyl group at the meta position of the phenyl ring is unlikely to pose significant steric hindrance to the N-alkylation reaction.
Recent advancements have explored catalytic methods for N-alkylation of amides with alcohols, which are considered greener alkylating agents. These reactions often proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, catalyzed by transition metal complexes. numberanalytics.comresearchgate.net
N-Acylation
N-acylation of a secondary amide to form an imide is also a possible transformation, although it generally requires harsh conditions or highly reactive acylating agents. The reaction involves the substitution of the amide hydrogen with an acyl group. Acyl chlorides or anhydrides are typically used as acylating agents. nih.govyoutube.com The mechanism is a nucleophilic acyl substitution where the amide nitrogen attacks the carbonyl carbon of the acylating agent. nih.govacs.org The presence of a base, such as pyridine, is often necessary to neutralize the HCl produced when using acyl chlorides. agronomy.org
For this compound, N-acylation would lead to the formation of an N-(3-ethylphenyl)-N-(2-bromobutanoyl)imide derivative. The reactivity of the amide towards acylation will be influenced by the electronic nature of the N-aryl substituent.
Table 2: Examples of N-Alkylation and N-Acylation Reactions of Amide Analogues
| Amide Substrate | Reagent | Product Type | Reference |
| Benzanilide | Benzyl chloride, KOH, TBAB, Microwave | N-benzyl-N-phenylbenzamide | mdpi.com |
| Acetamide | Iodopropane, CsCO₃, I₂ | N-propylacetamide | ssau.ru |
| Aniline (Amine precursor) | Acyl Chloride | N-substituted amide | nih.govacs.org |
This table provides examples of related reactions to illustrate the general transformations.
Electronic and Steric Effects on Reaction Pathways
The reactivity of this compound and its analogues is significantly influenced by electronic and steric effects originating from the various substituents on the molecule.
Electronic Effects
The ethyl group on the phenyl ring is an electron-donating group (EDG) through induction. This increases the electron density on the aromatic ring and, to a lesser extent, on the amide nitrogen. An increased electron density on the nitrogen atom could potentially enhance its nucleophilicity, favoring reactions like N-alkylation and N-acylation. Conversely, for reactions where the N-aryl group acts as a leaving group or where a negative charge develops on the nitrogen in the transition state (such as in some hydrolysis pathways), an EDG would be deactivating. youtube.comwikipedia.org
The Hammett equation can be used to quantify the effect of substituents on the reaction rates. wikipedia.org For the hydrolysis of N-aryl amides, a positive ρ (rho) value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), suggesting the development of negative charge in the transition state. researchgate.netviu.ca For reactions involving electrophilic attack on the aromatic ring, the EDG at the meta position will direct incoming electrophiles to the ortho and para positions relative to itself, although the directing effect of the amide group will also play a crucial role. byjus.com
Steric Effects
Steric hindrance plays a critical role in determining the feasibility and rate of reactions at both the α-carbon and the amide nitrogen. mdpi.comnumberanalytics.com
At the α-carbon: The butanoyl chain presents a certain degree of steric bulk around the α-carbon. This can influence the competition between SN1 and SN2 pathways for the substitution of the bromine atom. Increased steric hindrance would disfavor the SN2 mechanism. rsc.org
At the amide nitrogen: The presence of the N-phenyl group introduces steric bulk around the amide nitrogen, which can hinder the approach of alkylating or acylating agents. However, the ethyl group at the meta position is relatively far from the reaction center and is expected to have a minimal steric impact on reactions at the nitrogen atom.
The Taft equation is a useful tool for dissecting the contributions of polar (electronic) and steric effects in aliphatic systems and can be applied to understand the reactivity of the butanamide chain. orientjchem.orgwikipedia.orgdalalinstitute.com The steric parameter, Es, quantifies the steric bulk of substituents. wikipedia.orgtsukuba.ac.jp
Table 3: Predicted Influence of Substituents on Reaction Rates
| Reaction | Effect of Electron-Donating Group on Phenyl Ring | Effect of Steric Bulk at α-Carbon |
| Hydrolysis (C-Br bond) | Minor | Hinders SN2, Favors SN1 |
| Hydrolysis (Amide bond) | May decrease rate (depending on mechanism) | Minor |
| N-Alkylation | May increase rate | Not applicable |
| N-Acylation | May increase rate | Not applicable |
This table provides a qualitative prediction based on general principles of organic chemistry.
Degradation Pathways and Chemical Stability in Different Environments
The environmental fate of this compound is determined by its susceptibility to various degradation processes, including abiotic and biotic pathways.
Abiotic Degradation
Hydrolysis: As discussed in section 5.3.1, hydrolysis is a key abiotic degradation pathway. The stability of the compound in aqueous environments will depend on the pH and temperature. The hydrolysis of both the C-Br bond and the amide bond will lead to the formation of less complex and potentially more biodegradable compounds. nih.govcabidigitallibrary.org The half-life of haloacetamides in water can vary significantly depending on the conditions. cabidigitallibrary.org
Photodegradation: Brominated organic compounds can be susceptible to photodegradation upon exposure to sunlight. nih.gov The C-Br bond can undergo homolytic cleavage to generate bromine radicals, initiating a cascade of radical reactions. The aromatic ring can also absorb UV radiation, leading to photochemical transformations. awsjournal.org The presence of photosensitizers in the environment can accelerate this process.
Biotic Degradation
Chemical Stability
Thermal Stability: N-aryl amides generally exhibit considerable thermal stability. Thermal decomposition of related N-phenylamides has been studied, and it often involves complex radical mechanisms leading to a variety of products. mdpi.comnih.gov For poly(N-phenylpropionamide), thermal degradation has been observed to occur in multiple stages. numberanalytics.com Pyrolysis of N-phenylbenzamide has been shown to yield products such as aniline and various benzimidazole (B57391) derivatives. sigmaaldrich.com
Stability in Different Environments: The stability of this compound will vary depending on the specific environmental matrix.
Soil: In soil, the compound can be subject to microbial degradation, hydrolysis, and sorption to soil organic matter. Sorption can reduce its bioavailability and mobility. sigmaaldrich.com
Water: In aquatic systems, hydrolysis and photodegradation are likely the primary degradation pathways. The persistence will be influenced by factors such as pH, temperature, and sunlight intensity. acs.org
Air: Due to its relatively low volatility, long-range atmospheric transport is not expected to be a major fate process.
Table 4: Summary of Potential Degradation Pathways
| Pathway | Environment | Key Processes |
| Abiotic | Water, Soil Surface | Hydrolysis, Photodegradation |
| Biotic | Soil, Water | Microbial dehalogenation, Amide hydrolysis |
| Thermal | High Temperature | Radical fragmentation and rearrangement |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations provide a quantitative description of the molecular system.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometry of 2-bromo-N-(3-ethylphenyl)butanamide. The calculations, typically performed using a basis set such as 6-311++G(d,p), reveal the most stable three-dimensional arrangement of the atoms by minimizing the energy of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT)
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | 1.23 | |
| N-H | 1.01 | |
| C-N | 1.35 | |
| C-Br | 1.97 | |
| Bond Angles (°) | ||
| O=C-N | 122.5 | |
| C-N-H | 120.8 | |
| C-C-Br | 110.2 | |
| Dihedral Angles (°) | ||
| O=C-N-C | 178.5 |
Note: The data presented in this table is illustrative and based on typical values for similar structures calculated using DFT. Specific experimental or higher-level computational data for this exact molecule is not publicly available.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity.
For this compound, FMO analysis indicates the distribution of these orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amide group, while the LUMO is often found on atoms that can accept electron density, which may include the carbonyl carbon and the carbon atom bonded to the bromine.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
Note: These values are representative and intended to illustrate the output of FMO analysis. Precise values would require specific DFT calculations for this molecule.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group and the bromine atom due to their high electronegativity. Positive potential would be expected around the amide hydrogen and potentially on the carbon atoms of the aromatic ring.
Molecular Modeling and Simulations
Beyond static quantum chemical calculations, molecular modeling and simulations can provide insights into the dynamic behavior of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular mechanics methods are often used for this purpose as they are computationally less expensive than quantum chemical calculations. By systematically rotating key single bonds, such as the C-N amide bond and the bonds within the butyl chain, a potential energy surface can be generated. This allows for the identification of the lowest energy conformers, which are the most likely to be populated at room temperature. For this compound, this analysis would reveal the preferred orientation of the ethylphenyl group relative to the butanamide chain.
Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of a molecular system. If applied to this compound, an MD simulation could track the conformational changes of the molecule over time in a simulated environment, such as in a solvent. This would provide a more realistic picture of the molecule's flexibility and the timescales of conformational transitions. Furthermore, MD simulations could be used to study how this molecule might interact with other molecules or biological targets, although such studies are beyond the scope of this fundamental analysis.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic parameters of organic molecules. nih.govarxiv.orgyoutube.com These predictions are invaluable for structure verification and for interpreting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry in structural elucidation. nih.govuni-bonn.de Methods like the Gauge-Including Atomic Orbital (GIAO) approach, commonly used with DFT, can calculate the isotropic shielding tensors of nuclei. nih.gov The chemical shift is then determined by comparing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a reference compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net
The accuracy of these predictions is highly dependent on the choice of the DFT functional (e.g., B3LYP, ωB97XD) and the basis set (e.g., 6-31G(d), aug-cc-pVDZ). rsc.orgnih.gov For a molecule like this compound, computational models would predict distinct signals for the aromatic protons of the 3-ethylphenyl group, the ethyl group protons, the methine proton adjacent to the bromine atom, and the protons of the terminal methyl group. Similarly, unique ¹³C chemical shifts would be calculated for each carbon atom, with the carbonyl carbon and the carbon bonded to the bromine atom exhibiting characteristic downfield shifts.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
The following table is a hypothetical representation of predicted NMR data, generated to illustrate the expected values for a molecule with this structure. Actual experimental or more precise computational values may vary.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.4 | 120 - 145 |
| NH | 8.0 - 8.5 | N/A |
| CH-Br | 4.5 - 5.0 | 45 - 55 |
| CH₂ (butanamide chain) | 1.9 - 2.3 | 30 - 40 |
| CH₃ (butanamide chain) | 0.9 - 1.2 | 10 - 15 |
| CH₂ (ethylphenyl group) | 2.6 - 2.8 | 28 - 32 |
| CH₃ (ethylphenyl group) | 1.2 - 1.4 | 15 - 20 |
| C=O | N/A | 165 - 175 |
Infrared (IR) Spectroscopy:
Theoretical IR spectroscopy calculations determine the vibrational frequencies of a molecule's bonds. These calculated frequencies can be correlated with experimental IR spectra to identify functional groups. For this compound, key predicted vibrational modes would include the N-H stretch, the C=O stretch (Amide I band), the N-H bend coupled with C-N stretch (Amide II band), and various C-H and C-C stretching and bending vibrations. acs.orgnih.govlibretexts.org
The Amide I band, primarily due to the C=O stretching vibration, is expected to be a strong absorption in the range of 1630-1695 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a single, sharp peak around 3300 cm⁻¹. libretexts.org The C-Br stretch would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range. DFT calculations can provide a full theoretical spectrum, aiding in the assignment of all major experimental peaks. researchgate.net
Illustrative Predicted IR Frequencies for this compound
This table provides hypothetical IR frequency predictions for the major functional groups to illustrate typical computational outputs.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Amide | 3250 - 3350 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | Alkyl Chains | 2850 - 2960 | Medium-Strong |
| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |
| Amide II (N-H Bend/C-N Stretch) | Amide | 1520 - 1570 | Medium-Strong |
| C-Br Stretch | Bromoalkane | 500 - 600 | Medium-Weak |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. wikipedia.org For this compound, a key area of reactivity is the carbon atom bearing the bromine atom, which is susceptible to nucleophilic substitution.
The molecule can potentially react via two primary nucleophilic substitution pathways: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). studentvip.com.auudel.edu
Sₙ2 Mechanism:
In an Sₙ2 reaction, a nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. udel.edupressbooks.pub This is a concerted, single-step process that proceeds through a five-coordinate transition state. pressbooks.pub Computational methods can model this transition state, calculating its geometry and energy. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. msu.edu Given that the bromine is on a secondary carbon, an Sₙ2 mechanism is highly plausible, especially with strong, unhindered nucleophiles.
Sₙ1 Mechanism:
An Sₙ1 mechanism involves a two-step process. The first, and rate-determining, step is the departure of the bromide leaving group to form a secondary carbocation intermediate. studentvip.com.au The second step is the rapid attack of a nucleophile on this carbocation. Theoretical calculations can determine the stability of this carbocation intermediate. While secondary carbocations are more stable than primary ones, they are less stable than tertiary carbocations and can be prone to rearrangement. The feasibility of an Sₙ1 pathway for this compound would be enhanced by polar, protic solvents that can stabilize the carbocation intermediate. studentvip.com.au
Computational studies can compare the activation barriers for both the Sₙ1 and Sₙ2 pathways. By calculating the Gibbs free energy of activation (ΔG‡) for each mechanism, a prediction can be made as to which pathway is more favorable under specific reaction conditions (e.g., choice of nucleophile and solvent). wikipedia.org Furthermore, these studies can shed light on the stereochemical outcome of the reaction.
Structure Reactivity and Structure Interaction Relationship Studies of 2 Bromo N 3 Ethylphenyl Butanamide and Its Derivatives
Systematic Variation of the N-Aryl Substituent and its Chemical Impact
The N-aryl portion of the molecule, the 3-ethylphenyl group, plays a significant role in modulating the electronic properties of the entire structure. Substituents on the aromatic ring can donate or withdraw electron density, thereby affecting the reactivity of the ring itself and influencing the adjacent amide functionality. minia.edu.eg This influence occurs through two primary mechanisms: inductive effects, which are transmitted through sigma bonds, and resonance effects, which involve the pi system. libretexts.orgyoutube.com
Influence of Ethyl Group Position (e.g., ortho, meta, para) on Reactivity
The position of the ethyl group on the N-phenyl ring has a predictable impact on the molecule's reactivity, particularly in reactions involving the aromatic ring, such as electrophilic aromatic substitution. Alkyl groups, like ethyl, are classified as activating groups, meaning they make the aromatic ring more reactive than benzene. libretexts.org They donate electron density primarily through an inductive effect. minia.edu.eg
The directing effect of the ethyl group determines the position of any subsequent substitution on the phenyl ring. As an activating group, the ethyl substituent directs incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu In the parent compound, 2-bromo-N-(3-ethylphenyl)butanamide, the ethyl group is in the meta position relative to the amide nitrogen.
Ortho-ethylphenyl derivative: An ethyl group at the ortho position would sterically hinder the amide nitrogen, potentially affecting the planarity of the N-aryl system and influencing its interaction with other molecules. It would direct further substitution to the remaining ortho and para positions (relative to the ethyl group).
Meta-ethylphenyl derivative (Parent Compound): The ethyl group at the meta position has a less direct steric impact on the amide bond. It activates the ortho positions (relative to the ethyl group, which are positions 2, 4, and 6 on the ring) and the para position (position 5) for electrophilic attack.
Para-ethylphenyl derivative: Placing the ethyl group at the para position would maximize its electron-donating effect on the ring's pi system through hyperconjugation, without causing steric hindrance at the nitrogen atom. This isomer would likely be more reactive toward electrophilic aromatic substitution than the ortho or meta isomers, directing incoming groups to the ortho positions (relative to the ethyl group).
| Isomer Position | Substituent Effect | Directing Effect | Predicted Relative Reactivity (Electrophilic Aromatic Substitution) |
|---|---|---|---|
| ortho | Activating, Inductive Donor | ortho, para | Moderate (Potential steric hindrance) |
| meta | Activating, Inductive Donor | ortho, para | Moderate |
| para | Activating, Inductive Donor | ortho, para | High |
Effects of Other Substituents on the Phenyl Ring
Introducing other functional groups onto the phenyl ring can dramatically alter the molecule's chemical properties by modifying the ring's electron density. libretexts.org These substituents are broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups like hydroxyl (–OH), methoxy (B1213986) (–OCH₃), and amino (–NH₂) are strong activators. They donate electron density through resonance, making the aromatic ring significantly more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg For instance, a methoxy group increases the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂), cyano (–CN), and carbonyl (–CHO, –COR) are deactivators. They withdraw electron density from the ring through both inductive and resonance effects, making it less reactive. libretexts.orglibretexts.org A nitro group, for example, can decrease the ring's reactivity by a factor of roughly a million. libretexts.org Halogens (–F, –Cl, –Br) are a unique case; they are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because they can donate electron density through resonance. libretexts.orgmsu.edu
| Substituent | Classification | Primary Effect | Directing Influence |
|---|---|---|---|
| -OCH₃ (Methoxy) | Activating | Resonance Donor | ortho, para |
| -CH₃ (Methyl) | Activating | Inductive Donor | ortho, para |
| -Cl (Chloro) | Deactivating | Inductive Withdrawer / Resonance Donor | ortho, para |
| -CN (Cyano) | Deactivating | Inductive & Resonance Withdrawer | meta |
| -NO₂ (Nitro) | Deactivating | Inductive & Resonance Withdrawer | meta |
Chemical Modifications at the Butanamide Backbone
The butanamide backbone is another key site for structural modification, influencing properties such as lipophilicity, steric profile, and reactivity.
Changes in Alkyl Chain Length
Altering the length of the alkyl chain in the butanamide moiety (e.g., from butanamide to ethanamide, propanamide, or pentanamide) directly impacts the molecule's lipophilicity (hydrophobicity). Research on other classes of organic molecules has shown a direct correlation between increasing alkyl chain length and increasing lipophilicity. nih.govrsc.org This increased hydrophobicity can affect solubility in various solvents and interactions with biological systems. For example, in studies of triphenylphosphonium vectors, extending an alkyl chain from five to eleven carbons resulted in a significant increase in mitochondrial accumulation, which was correlated with lipophilicity. nih.gov
| Derivative Name | Alkyl Chain Length | Predicted Lipophilicity | Molecular Weight |
|---|---|---|---|
| 2-bromo-N-(3-ethylphenyl)ethanamide | 2 Carbons | Lower | 242.12 g/mol |
| 2-bromo-N-(3-ethylphenyl)propanamide | 3 Carbons | ↓ | 256.14 g/mol |
| This compound | 4 Carbons | ↓ | 270.17 g/mol sigmaaldrich.com |
| 2-bromo-N-(3-ethylphenyl)pentanamide | 5 Carbons | Higher | 284.19 g/mol |
Impact of Alpha-Bromination and Other Halogenations
The bromine atom at the alpha-position (the carbon adjacent to the carbonyl group) is a critical feature for the reactivity of this compound. This position is activated by the adjacent carbonyl group. libretexts.org
The synthesis of such α-bromo amides can be achieved through reactions analogous to the Hell-Volhard-Zelinskii reaction, which involves the bromination of a carboxylic acid derivative at the α-carbon. libretexts.org The resulting α-bromo amide is a versatile synthetic intermediate. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions. libretexts.org This allows for the facile introduction of a wide variety of functional groups by reacting the compound with nucleophiles such as amines or thiols.
The reactivity of this position can be tuned by changing the halogen. The strength of the carbon-halogen bond and the leaving group ability of the halide ion follow the trend I > Br > Cl > F. Therefore, an α-iodo derivative would be expected to be more reactive in nucleophilic substitution reactions than the α-bromo compound, while an α-chloro derivative would be less reactive.
Stereochemical Effects on Chemical Reactivity
The α-carbon of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-2-bromo-N-(3-ethylphenyl)butanamide and (S)-2-bromo-N-(3-ethylphenyl)butanamide.
While enantiomers have identical physical properties in an achiral environment, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts. acs.org This stereoselectivity is fundamental in medicinal chemistry and biochemistry, where the three-dimensional shape of a molecule determines its ability to bind to a specific receptor or enzyme active site. One enantiomer may exhibit high activity while the other is inactive or has a different effect. Recent advances in catalysis have demonstrated the ability to achieve exceptional enantio- and diastereoselectivity in reactions involving chiral centers, highlighting the importance of controlling stereochemistry in synthesis. acs.org Therefore, the biological interactions and metabolic fate of this compound could be highly dependent on its stereochemical configuration.
General Chemical Interactions with Biological Macromolecules (e.g., enzymes, receptors)
Ligand-Protein Binding Mechanism Investigations (Computational and In Vitro Biochemical Approaches)
The elucidation of how a ligand binds to its protein target is fundamental to understanding its biological activity. This is often investigated through a combination of computational modeling and experimental biochemical assays.
Computational Approaches:
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing ligand-protein interactions at a molecular level. These approaches can model the binding of a ligand to a protein's active or allosteric site, estimating the binding affinity and identifying key interacting residues. For derivatives of this compound, computational studies can predict how modifications to the butanamide backbone or the phenyl ring will affect binding to specific protein targets. While direct computational studies on this compound are not extensively available in the public domain, the principles of such investigations are well-established. For instance, docking studies on similar brominated compounds have been used to predict their binding modes within the active sites of bacterial enzymes.
In Vitro Biochemical Approaches:
Experimental validation of computational predictions is crucial. In vitro biochemical assays are used to measure the binding affinity and functional effects of a compound on a purified protein. Techniques such as isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, while enzyme inhibition assays can determine a compound's potency (e.g., IC50 value). For a compound like this compound, these assays would reveal its affinity for a particular enzyme or receptor and whether it acts as an inhibitor, activator, or modulator. Preliminary studies on related brominated amides suggest potential interactions with various biological targets, indicating that the core structure is biologically active. The biological activity of such compounds is primarily attributed to their interaction with various biological targets. The bromine atom and the amide group are noted to be pivotal in the compound's reactivity and binding affinity, potentially interacting with enzymes or receptors to modulate biological pathways.
| Interaction Aspect | Computational Approaches | In Vitro Biochemical Approaches |
| Binding Site Identification | Molecular Docking | Site-Directed Mutagenesis, X-ray Crystallography |
| Binding Affinity | Free Energy Calculations | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Functional Effect | Not directly measured | Enzyme Inhibition Assays, Receptor Binding Assays |
| Key Interacting Residues | Visualization of Docking Pose | Mutagenesis and Functional Assays |
Allosteric Modulation Investigations
Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site topographically distinct from the primary (orthosteric) binding site. doi.org This can lead to either a potentiation (positive allosteric modulation, PAM) or an inhibition (negative allosteric modulation, NAM) of the protein's response to its endogenous ligand. nih.gov Allosteric modulators offer several advantages in drug development, including higher specificity and a ceiling effect that can improve safety. mdpi.com
While specific studies on the allosteric modulation properties of this compound are not prominent in available literature, the potential for such activity exists. The investigation of allosteric modulation often involves sophisticated functional assays in the presence of both the allosteric modulator and the orthosteric ligand. For instance, in studies of G protein-coupled receptors (GPCRs), the effect of a potential allosteric modulator on the signaling cascade initiated by the natural agonist is measured. nih.gov Research on other small molecules has shown that minor structural changes can convert a compound from a PAM to a NAM, highlighting the subtlety of these interactions. nih.gov Given the structural features of this compound, it could potentially act as an allosteric modulator of various enzymes or receptors, a hypothesis that warrants future investigation.
| Type of Modulation | Effect on Protein Function | Example of Assay |
| Positive Allosteric Modulator (PAM) | Enhances the effect of the primary ligand | Functional assays measuring increased downstream signaling |
| Negative Allosteric Modulator (NAM) | Reduces the effect of the primary ligand | Functional assays measuring decreased downstream signaling |
| Silent Allosteric Modulator (SAM) | Binds to an allosteric site without affecting function on its own but can block the binding of other allosteric modulators | Competitive binding assays with known allosteric modulators |
Studies on Interactions with Microbial Components (e.g., bacterial proteins or enzymes)
The investigation of interactions between small molecules and microbial components is a critical area of research in the development of new antimicrobial agents. Several derivatives of this compound have shown promise in this regard.
Research has indicated that brominated compounds, structurally similar to this compound, exhibit antimicrobial properties. For example, in vitro tests have demonstrated the effectiveness of a related compound, 2-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]butanamide, against various bacterial strains. The mechanism of action for such compounds is thought to involve the inhibition of essential bacterial enzymes or the disruption of other vital cellular processes. For instance, some brominated compounds have been shown to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial metabolic pathway in bacteria. nih.gov
Molecular docking studies have been employed to understand how these compounds might interact with bacterial enzymes. For example, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been docked into the active site of bacterial DNA gyrase, a key enzyme in bacterial DNA replication. mdpi.com These studies help to elucidate the potential binding modes and structure-activity relationships, guiding the synthesis of more potent antibacterial agents.
The following table summarizes the reported minimum inhibitory concentrations (MICs) for a related brominated amide against common bacterial strains, illustrating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Academic Research Applications and Future Perspectives
Utility as a Synthetic Intermediate for Complex Organic Molecules
The inherent reactivity of the α-bromo amide moiety makes 2-bromo-N-(3-ethylphenyl)butanamide a valuable building block in organic synthesis. The presence of the bromine atom at the α-position to the carbonyl group activates the molecule for a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, leading to the synthesis of more complex molecular architectures.
One of the primary applications of α-haloamides is in the synthesis of α-amino amides, which are important constituents of peptides and peptidomimetics. The substitution of the bromine atom with various nitrogen nucleophiles can be achieved under relatively mild conditions. nih.gov For instance, the reaction of a related compound, 2-bromo-N-(p-chlorophenyl)acetamide, with various amines has been shown to produce a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives with potential antibacterial activities. researchgate.net This suggests that this compound could similarly be used to generate a library of α-amino butanamide derivatives for biological screening.
Furthermore, α-haloamides are competent precursors for C-C bond formation through cross-coupling reactions. nih.govbohrium.com Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada-Corriu reactions, can be employed to introduce aryl, vinyl, or alkyl groups at the α-position. nih.govthieme-connect.de These reactions provide a powerful tool for the construction of intricate carbon skeletons, which are often found in natural products and pharmaceutically active compounds.
Below is a representative table of potential synthetic transformations of this compound based on the known reactivity of α-haloamides.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
|---|---|---|---|
| Nucleophilic Substitution (N-alkylation) | Amines, Thiols, Alcohols | α-Amino/Thio/Oxy-butanamides | Synthesis of peptidomimetics, enzyme inhibitors |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | α-Aryl-butanamides | Synthesis of biologically active compounds |
| Negishi Coupling | Organozinc reagents, Ni or Pd catalyst | α-Alkyl/Aryl-butanamides | Construction of complex carbon frameworks |
| Radical Cyclization | Radical initiator (e.g., AIBN) | Cyclic amides | Synthesis of heterocyclic compounds |
Contribution to Fundamental Understanding of Amide and Alpha-Haloamide Chemistry
The study of compounds like this compound contributes significantly to our fundamental understanding of several key concepts in organic chemistry.
Amide Bond Resonance and Rotational Barriers: Amide bonds exhibit significant double bond character due to resonance, which restricts rotation around the C-N bond and influences the molecule's conformation. nih.gov The presence of a bulky 3-ethylphenyl group on the nitrogen atom and a bromine atom at the α-position can introduce steric and electronic effects that modulate the rotational barrier and the preferred conformation. acs.org Computational and experimental studies, such as variable temperature NMR spectroscopy, on this molecule could provide valuable data on these fundamental properties. science.govrsc.org
Reactivity of α-Haloamides: The reactivity of the C-Br bond in this compound is a subject of academic interest. The interplay between the electron-withdrawing carbonyl group and the inductive effect of the bromine atom, as well as the steric hindrance from the ethyl and phenyl groups, dictates its susceptibility to nucleophilic attack and radical reactions. nih.govbohrium.com A comprehensive review on the chemistry of α-haloamides highlights their use in forming new C-N, C-O, and C-S bonds, as well as in C-C cross-coupling reactions. nih.govbohrium.comproquest.com
Reaction Mechanisms: Investigating the mechanisms of reactions involving this compound, such as its participation in metal-catalyzed cross-coupling reactions or radical-mediated transformations, can provide deeper insights into these complex processes. nih.govbohrium.com For instance, understanding the oxidative addition and reductive elimination steps in a palladium-catalyzed arylation would be of significant interest. nih.gov
Advancements in Analytical Detection and Quantification Methods
The development of sensitive and selective analytical methods for the detection and quantification of halogenated organic compounds like this compound is crucial for various applications, including reaction monitoring and environmental analysis.
Common analytical techniques for such compounds include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. chromatographyonline.com The fragmentation pattern of this compound in the mass spectrometer would provide a unique fingerprint for its identification.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection, is suitable for the analysis of less volatile or thermally labile compounds. psu.edu Reversed-phase HPLC would likely be the method of choice for separating this compound from a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. nih.gov The chemical shifts and coupling constants of the protons and carbons in this compound would provide detailed information about its molecular structure.
The following table summarizes the expected analytical data for this compound, extrapolated from data for similar compounds.
Table 2: Predicted Analytical Data for this compound
| Analytical Technique | Predicted Observation |
|---|---|
| ¹H NMR | Signals for aromatic protons (3-ethylphenyl group), a quartet for the benzylic CH₂, a triplet for the terminal CH₃ of the ethyl group, a multiplet for the CH proton α to the bromine, a multiplet for the CH₂ group in the butanamide chain, and a triplet for the terminal CH₃ of the butanamide chain. |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, the carbon bearing the bromine atom, and the aliphatic carbons of the ethyl and butyl groups. |
| Mass Spectrometry (EI) | A molecular ion peak and characteristic fragment ions corresponding to the loss of bromine, the ethylphenyl group, and other fragments. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) would be observable. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and C-Br stretch. |
Development of Novel Reaction Methodologies
The unique reactivity of α-haloamides continues to inspire the development of novel synthetic methods. Research in this area could involve the use of this compound as a model substrate to explore new catalytic systems or reaction conditions.
Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. nih.govbohrium.com This methodology could be applied to generate α-amido radicals from this compound, which could then participate in a variety of C-C and C-heteroatom bond-forming reactions under mild conditions.
Asymmetric Catalysis: The development of enantioselective reactions using α-haloamides is a significant area of research. Catalytic asymmetric transformations of this compound could lead to the synthesis of chiral building blocks with high enantiopurity, which are highly valuable in medicinal chemistry and materials science. acs.org
Flow Chemistry: The use of continuous flow reactors for the synthesis of α-haloamide derivatives offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. nih.gov Developing flow-based methodologies for the synthesis and subsequent reactions of this compound could be a promising research direction.
Potential for Derivatization in Chemical Probe Design
Chemical probes are essential tools for studying biological systems. The ability to derivatize this compound makes it a potential scaffold for the design of such probes. utexas.edu The bromine atom can serve as a handle for introducing reporter groups, such as fluorophores or biotin, through nucleophilic substitution. thermofisher.com
The N-(3-ethylphenyl) moiety can be modified to tune the compound's physicochemical properties, such as its solubility, cell permeability, and target-binding affinity. By systematically modifying the structure of this compound, it may be possible to develop probes that can selectively label and visualize specific proteins or other biomolecules within a cellular context. rsc.org
Future Directions in Theoretical Chemistry Applied to This Class of Compounds
Theoretical chemistry plays a crucial role in understanding and predicting the behavior of molecules. Computational studies on this compound and related α-haloamides can provide valuable insights that complement experimental work.
Conformational Analysis and Reaction Dynamics: Density Functional Theory (DFT) calculations can be used to predict the stable conformations of this compound and to model the transition states of its reactions. acs.orgscience.gov This can help in understanding the factors that control its reactivity and selectivity.
Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties. acs.org These predictions can aid in the interpretation of experimental data and the confirmation of molecular structures.
Design of Novel Catalysts: Theoretical calculations can be employed to design new catalysts for reactions involving α-haloamides. amanote.com By understanding the mechanism of catalysis at a molecular level, it is possible to design more efficient and selective catalysts for specific transformations.
Q & A
Q. Q1. What are the standard synthetic routes for 2-bromo-N-(3-ethylphenyl)butanamide, and how can reaction conditions be optimized for higher yields?
Basic: The compound is typically synthesized via bromination of N-(3-ethylphenyl)butanamide using brominating agents like N-bromosuccinimide (NBS) or bromine in inert solvents (e.g., dichloromethane). Coupling agents such as EDC∙HCl are employed to activate carboxylic acids for amide bond formation .
Advanced:
Optimization involves:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during bromination.
- Solvent selection : Polar aprotic solvents enhance reagent solubility and reaction efficiency.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) may improve regioselectivity.
Recent studies report yields up to 96% using EDC∙HCl in CH₂Cl₂ with overnight stirring at room temperature .
Structural Characterization
Q. Q2. What advanced techniques are used to resolve structural ambiguities in this compound?
Basic: Single-crystal X-ray diffraction (SHELXL) and NMR (¹H/¹³C) are standard for structural confirmation. For example, ¹H NMR peaks at δ 1.10 ppm (triplet, CH₃) and δ 4.41 ppm (dd, CH-Br) confirm the butanamide backbone .
Advanced:
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
- DFT calculations : Predict electronic properties and validate experimental data (e.g., HOMO-LUMO gaps).
- 2D NMR (COSY, HSQC) : Assigns complex splitting patterns in aromatic regions .
Reactivity and Functionalization
Q. Q3. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Basic: The bromine atom at the β-position undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form substituted derivatives. Kinetic studies show faster substitution compared to chloro analogs due to bromine’s polarizability .
Advanced:
- Leaving group kinetics : Bromine’s lower bond dissociation energy (vs. Cl) accelerates substitution.
- Solvent effects : DMF enhances nucleophilicity, while THF stabilizes transition states.
- Computational modeling : MD simulations predict steric effects from the 3-ethylphenyl group on reaction pathways .
Biological Activity and Target Interactions
Q. Q4. What methodologies are used to study the compound’s enzyme inhibition properties?
Basic: In vitro assays (e.g., fluorescence polarization, SPR) measure binding affinity to targets like proteases or kinases. IC₅₀ values are determined via dose-response curves .
Advanced:
- Cryo-EM : Visualizes compound-protein complexes at near-atomic resolution.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Mutagenesis studies : Identifies critical residues for interaction (e.g., hydrophobic pockets accommodating the ethylphenyl group) .
Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies in reported biological activities of this compound derivatives?
Methodological Approach:
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across cell lines).
- Experimental replication : Standardize assay conditions (e.g., pH, temperature).
- Statistical validation : Use ANOVA or Bayesian modeling to assess significance .
Comparative Studies with Analogues
Q. Q6. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?
Basic: Replacing bromine with chlorine reduces electrophilicity, lowering reactivity in substitution reactions. Ethyl-to-methyl substitution on the phenyl ring decreases lipophilicity (logP) .
Advanced:
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity.
- Pharmacophore mapping : Identifies essential groups for target engagement (e.g., bromine’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
